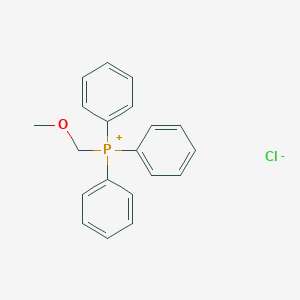

(Methoxymethyl)triphenylphosphonium chloride

货号 B041503

CAS 编号:

4009-98-7

分子量: 342.8 g/mol

InChI 键: SJFNDMHZXCUXSA-UHFFFAOYSA-M

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

(Methoxymethyl)triphenylphosphonium chloride is a Wittig reagent that reacts with aldehydes and ketones to give substituted alkenes . It is widely used in the synthesis of pharmaceutical products such as cephalotaxine, which is used as an antiviral and antitumor agent .

Synthesis Analysis

The synthesis of (Methoxymethyl)triphenylphosphonium chloride involves the reaction of triphenylphosphine with methyl chloromethyl ether under nitrogen protection . The reaction is carried out at a constant temperature of 37°C for 3 hours, followed by a slow increase in temperature to 47°C over the next 3 hours .Molecular Structure Analysis

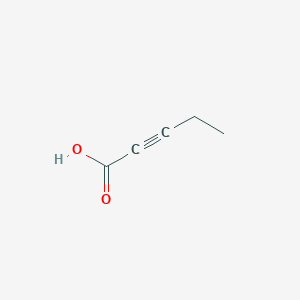

The linear formula of (Methoxymethyl)triphenylphosphonium chloride is (C6H5)3P(Cl)CH2OCH3 . Its molecular weight is 342.80 .Chemical Reactions Analysis

(Methoxymethyl)triphenylphosphonium chloride reacts with a ketone or aldehyde in a Wittig reaction to give an enol ether, which can be converted to the aldehyde by acid-induced hydrolysis .Physical And Chemical Properties Analysis

(Methoxymethyl)triphenylphosphonium chloride is a solid form with a melting point of 185-195 °C (dec.) (lit.) . It is soluble in most common solvents but insoluble in water .科学研究应用

Phase Transfer Catalyst

- Scientific Field : Organic Chemistry

- Application Summary : “(Methoxymethyl)triphenylphosphonium chloride” is used as a phase transfer catalyst . Phase transfer catalysis is a special form of heterogeneous catalysis. Ionic reactants are often soluble in an aqueous phase but insoluble in an organic phase in the absence of the phase transfer catalyst.

- Results or Outcomes : The use of “(Methoxymethyl)triphenylphosphonium chloride” as a phase transfer catalyst can increase the efficiency and selectivity of chemical reactions .

Synthesis of Taxol-A Fragment and Cephalotaxine

- Scientific Field : Medicinal Chemistry

- Application Summary : “(Methoxymethyl)triphenylphosphonium chloride” is used in the synthesis of taxol-A fragment . It is also widely used in the synthesis of the pharmaceutical product cephalotaxine , which is used as an antiviral and antitumor agent .

- Results or Outcomes : The outcomes of these syntheses are the production of taxol-A fragment and cephalotaxine . These compounds have significant medicinal value, with applications in antiviral and antitumor treatments .

Synthesis of (+)-Artemisinin

- Scientific Field : Medicinal Chemistry

- Application Summary : “(Methoxymethyl)triphenylphosphonium chloride” is used in the synthesis of the antimalarial drug, (+)-artemisinin .

- Results or Outcomes : The outcome of this synthesis is the production of (+)-artemisinin , a compound with significant medicinal value, with applications in antimalarial treatments .

Synthesis of Substituted Quinolines

- Scientific Field : Organic Chemistry

- Application Summary : “(Methoxymethyl)triphenylphosphonium chloride” is used in the synthesis of substituted quinolines .

- Results or Outcomes : The outcome of this synthesis is the production of substituted quinolines , which are a class of compounds with various applications in medicinal chemistry .

Synthesis of Akuammiline Alkaloid Picrinine

- Scientific Field : Medicinal Chemistry

- Application Summary : “(Methoxymethyl)triphenylphosphonium chloride” is used in the synthesis of akuammiline alkaloid picrinine .

- Results or Outcomes : The outcome of this synthesis is the production of akuammiline alkaloid picrinine , a compound with significant medicinal value .

Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : “(Methoxymethyl)triphenylphosphonium chloride” is used in the synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives . These derivatives are used as signal transducers and activators of transcription 6 (STAT6) inhibitors .

- Results or Outcomes : The outcome of this synthesis is the production of 7H-pyrrolo[2,3-d]pyrimidine derivatives , which are a class of compounds with various applications in medicinal chemistry .

安全和危害

未来方向

属性

IUPAC Name |

methoxymethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20OP.ClH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFNDMHZXCUXSA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960539 | |

| Record name | (Methoxymethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | (Methoxymethyl)triphenylphosphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

(Methoxymethyl)triphenylphosphonium chloride | |

CAS RN |

4009-98-7 | |

| Record name | (Methoxymethyl)triphenylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4009-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4009-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Methoxymethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methoxymethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。